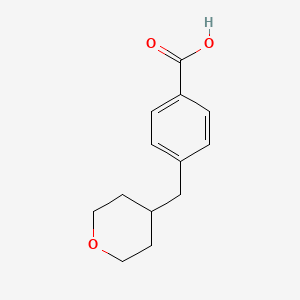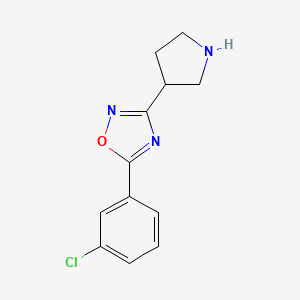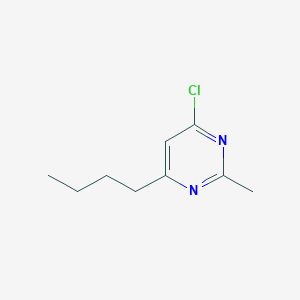
4-Butyl-6-chloro-2-methylpyrimidine
Descripción general
Descripción
4-Butyl-6-chloro-2-methylpyrimidine (BCMP) is a heterocyclic organic compound that belongs to the pyrimidine family . It has a molecular weight of 184.67 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Butyl-6-chloro-2-methylpyrimidine consists of a pyrimidine ring with a butyl group at the 4th position, a chlorine atom at the 6th position, and a methyl group at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving 4-Butyl-6-chloro-2-methylpyrimidine are not available, pyrimidines in general exhibit a range of reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Physical And Chemical Properties Analysis
4-Butyl-6-chloro-2-methylpyrimidine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Anticancer Applications
Pyrimidine derivatives have been reported to exhibit anticancer properties . They can be used in the modulation of myeloid leukemia. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have shown antimicrobial and antifungal properties . They can be used in the development of new antimicrobial and antifungal agents.
Antiparasitic Applications
Pyrimidine derivatives have been reported to have antiparasitic properties . They can be used in the development of new antiparasitic drugs.
Diuretic Applications
Pyrimidine derivatives have been reported to have diuretic properties . They can be used in the development of new diuretic drugs.
Antitumor Applications
Pyrimidine derivatives have been reported to have antitumor properties . They can be used in the development of new antitumor drugs.
Antifilarial Applications
Pyrimidine derivatives have been reported to have antifilarial properties . They can be used in the development of new antifilarial drugs.
Safety and Hazards
Direcciones Futuras
Pyrimidines, including 4-Butyl-6-chloro-2-methylpyrimidine, have a wide range of pharmacological applications, and their study is of significant interest in the fields of synthetic organic and medicinal chemistry . Future research could focus on developing new synthetic methodologies that yield molecules with improved druglikeness and ADME-Tox properties .
Propiedades
IUPAC Name |
4-butyl-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-4-5-8-6-9(10)12-7(2)11-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXPLYGPQQOGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-6-chloro-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



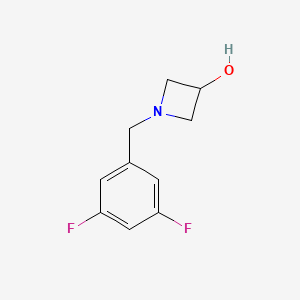
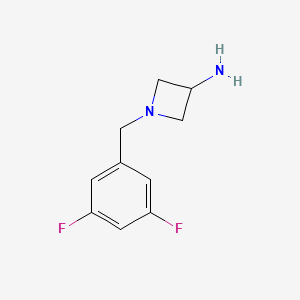
![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)
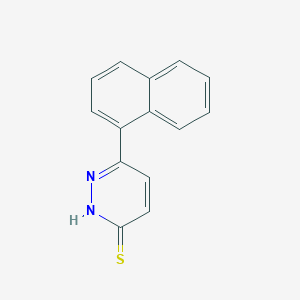
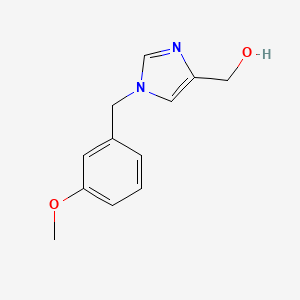
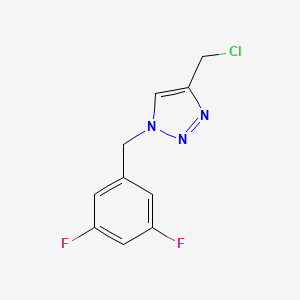
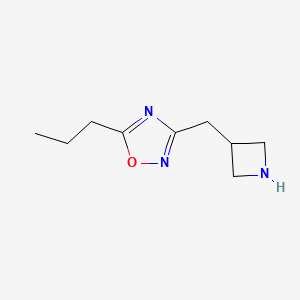
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)

![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474720.png)
![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)
